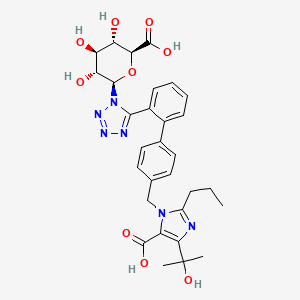

Olmesartan N1-Glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H34N6O9 |

|---|---|

Molecular Weight |

622.6 g/mol |

IUPAC Name |

3-[[4-[2-[1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C30H34N6O9/c1-4-7-19-31-25(30(2,3)44)20(28(40)41)35(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)26-32-33-34-36(26)27-23(39)21(37)22(38)24(45-27)29(42)43/h5-6,8-13,21-24,27,37-39,44H,4,7,14H2,1-3H3,(H,40,41)(H,42,43)/t21-,22-,23+,24-,27+/m0/s1 |

InChI Key |

FSPLONGKVIRZKC-RTCYWULBSA-N |

Isomeric SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)O)C(C)(C)O |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)O)C(C)(C)O |

Origin of Product |

United States |

Electronic Effects:the Electronic Environment of the Nitrogen Atom is Critical.

Electron-Donating Groups (EDGs): Groups that donate electron density to the heterocyclic ring (e.g., alkyl groups like the propyl group in olmesartan) increase the electron density and nucleophilicity of the nitrogen atom, promoting the reaction.

Electron-Withdrawing Groups (EWGs): Groups that pull electron density from the ring (e.g., halogens, nitro groups) decrease the nitrogen's nucleophilicity and generally reduce the rate of N-glucuronidation.

Steric Factors:the Ugt Active Site is a Confined Space, Making Steric Hindrance a Major Factor.

Accessibility of Nitrogen: The target nitrogen must be sterically accessible to the bulky UDPGA-UGT complex. In olmesartan (B1677269), the N1 position is less sterically hindered than the N3 position, which is flanked by the C2-propyl and C4-substituent groups.

Substituent Size and Position: Large, bulky substituents near the target nitrogen can prevent the substrate from binding correctly within the active site, thereby inhibiting or preventing glucuronidation.

The following table compares different heterocyclic compounds to illustrate the principles of SAR in N-glucuronidation.

| Compound Example | Key Structural Feature(s) | Observed N-Glucuronidation | SAR Rationale |

|---|---|---|---|

| Olmesartan | Imidazole (B134444) ring with alkyl and carboxyl substituents | High (Major Metabolite) | Favorable pKa, high nitrogen nucleophilicity, and specific binding motifs for UGT1A3/2B7. |

| Miconazole | Imidazole ring with bulky dichlorophenyl ether chains | High | Demonstrates that imidazole is a privileged structure for N-glucuronidation, even with large substituents if they fit the UGT active site. |

| Losartan (B1675146) | Imidazole ring with different substituents (e.g., hydroxymethyl) | Minor Pathway | Primary metabolism is via CYP-mediated oxidation. Structural differences lead to preferential binding by CYPs over UGTs for N-conjugation. |

| Amitriptyline | Aliphatic tertiary amine | High (Forms Quaternary Glucuronide) | Highly basic and nucleophilic nitrogen, but represents a different class (aliphatic vs. heterocyclic) of N-glucuronidation. |

| Lamotrigine | Triazine ring with two primary amine groups | High (Major Pathway) | The exocyclic amino groups are highly nucleophilic and accessible, making it an excellent UGT substrate. |

Dispositional Aspects and Transport Mechanisms of Olmesartan N1 Glucuronide

Hepatic Uptake Transport Mechanisms

The initial step in the hepatic clearance of Olmesartan (B1677269) N1-Glucuronide involves its transport from the bloodstream into the liver cells, or hepatocytes. This process is primarily mediated by members of the Organic Anion-Transporting Polypeptide (OATP) family.

Role of Organic Anion-Transporting Polypeptides (OATPs), e.g., OATP1B1, OATP1B3

Studies on olmesartan have demonstrated that it is a substrate for both OATP1B1 and OATP1B3, transporters highly expressed on the basolateral membrane of hepatocytes. nih.govelsevierpure.com It is well-established that glucuronide conjugates of various drugs are also transported by these OATPs. Therefore, it is highly probable that Olmesartan N1-Glucuronide is also taken up into the liver via OATP1B1 and OATP1B3. Research indicates that the contribution of OATP1B1 and OATP1B3 to the hepatic uptake of the parent compound, olmesartan, is nearly equivalent. nih.gov

The uptake of olmesartan by cells expressing OATP1B1 and OATP1B3 has been shown to be a saturable process, indicating a carrier-mediated transport mechanism. elsevierpure.comnih.gov This suggests that at higher concentrations, the rate of uptake may become limited by the number of available transporter proteins.

Biliary Excretion Pathways

Following its uptake into hepatocytes, this compound is then actively transported into the bile for elimination from the body. This canalicular transport is a critical step in the hepatobiliary clearance of the metabolite.

Contribution of Multidrug Resistance-Associated Protein 2 (MRP2)

The primary transporter responsible for the biliary excretion of olmesartan and its glucuronide metabolite is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. nih.govnih.gov MRP2 is an ATP-binding cassette (ABC) transporter located on the apical membrane of hepatocytes, which actively pumps substrates into the bile.

Experimental evidence strongly supports the role of MRP2 in the transport of olmesartan. Vectorial transport studies using cells co-expressing OATP1B1 and MRP2 have demonstrated the efficient transfer of olmesartan from the basolateral to the apical side. nih.gov Furthermore, ATP-dependent transport of olmesartan has been observed in membrane vesicles expressing human MRP2, with a determined Michaelis constant (Km) of 14.9 µM. nih.gov The crucial role of MRP2 is further highlighted by the fact that its inhibition significantly reduces the biliary excretion of olmesartan. nih.gov Given that MRP2 is a well-known transporter of glucuronide conjugates, it is the principal transporter for the biliary elimination of this compound.

Renal Elimination Mechanisms

In addition to biliary excretion, a portion of this compound is eliminated via the kidneys. This renal clearance involves a combination of filtration and active secretion by transporters in the proximal tubules.

Involvement of Organic Anion Transporters (OATs), e.g., OAT1, OAT3

The uptake of this compound from the blood into the renal proximal tubule cells is likely mediated by Organic Anion Transporters (OATs), specifically OAT1 and OAT3. Research has shown that the parent compound, olmesartan, is a substrate for both OAT1 and OAT3. nih.gov OATs are known to handle a wide range of endogenous and exogenous organic anions, including many glucuronide conjugates. Studies on olmesartan have indicated that OAT3 is the predominant transporter involved in its uptake in kidney slices. nih.gov

Role of Multidrug Resistance-Associated Protein 4 (MRP4)

Following uptake into the renal tubular cells, this compound is then secreted into the urine. Multidrug Resistance-Associated Protein 4 (MRP4), or ABCC4, an efflux transporter located on the apical membrane of proximal tubule cells, is implicated in this final step of renal elimination.

Biliary Excretion and the Role of MRP2

The biliary excretion of olmesartan, the parent compound of this compound, is a well-documented process primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. nih.govnih.gov MRP2 is an efflux transporter located on the canalicular membrane of hepatocytes and is responsible for transporting a wide array of compounds, including many glucuronide conjugates, from the liver into the bile. solvobiotech.comnih.gov

Research in rats has demonstrated that the biliary excretion of olmesartan is markedly reduced in Eisai hyperbilirubinemic rats (EHBR), which are genetically deficient in MRP2. nih.gov This finding strongly suggests that MRP2 is the principal transporter for the biliary elimination of olmesartan. nih.gov Given that MRP2 is known to transport glucuronidated metabolites, it is highly probable that this compound, if formed in the liver, would also be a substrate for MRP2 and be actively secreted into the bile.

The vectorial transport of olmesartan has been observed in cells co-expressing the uptake transporter OATP1B1 and MRP2, further supporting the role of MRP2 in the biliary efflux of olmesartan and its potential metabolites. nih.gov

Table 1: Transporters Involved in the Disposition of Olmesartan

| Transporter | Location | Function | Role in Olmesartan Disposition |

| OATP1B1 | Basolateral membrane of hepatocytes | Hepatic uptake | Involved in the uptake of olmesartan from the blood into the liver. nih.gov |

| OATP1B3 | Basolateral membrane of hepatocytes | Hepatic uptake | Also contributes to the hepatic uptake of olmesartan. nih.gov |

| MRP2 (ABCC2) | Canalicular membrane of hepatocytes | Biliary efflux | Primary transporter for the excretion of olmesartan into the bile. nih.govnih.gov |

| P-glycoprotein (MDR1) | Canalicular membrane of hepatocytes | Biliary efflux | Plays a partial role in the biliary excretion of olmesartan. nih.gov |

| OAT1 | Basolateral membrane of renal proximal tubule cells | Renal uptake | Involved in the uptake of olmesartan into kidney cells for renal excretion. nih.gov |

| OAT3 | Basolateral membrane of renal proximal tubule cells | Renal uptake | Predominantly involved in the renal uptake of olmesartan. nih.gov |

| MRP4 | Apical membrane of renal proximal tubule cells | Renal efflux | Potentially involved in the urinary excretion of olmesartan. nih.gov |

Potential for Enterohepatic Recirculation

The process of enterohepatic recirculation for a glucuronide metabolite like this compound would depend on a sequence of events:

Hepatic Glucuronidation: Olmesartan would first need to undergo glucuronidation in the liver to form this compound.

Biliary Excretion: The newly formed this compound would then be transported into the bile, a process likely mediated by MRP2. nih.gov

Intestinal Hydrolysis: Once in the small intestine, the glucuronide conjugate would need to be hydrolyzed back to the parent compound, olmesartan, by β-glucuronidases produced by the gut microbiota. youtube.com

Reabsorption: The unconjugated olmesartan would then need to be reabsorbed from the intestine back into the systemic circulation.

While the biliary excretion of the parent drug, olmesartan, is established, direct evidence for the enterohepatic recirculation of this compound is not extensively documented in the available scientific literature. However, the known disposition of olmesartan provides a basis for postulating its potential. The majority of systemically available olmesartan is excreted unchanged in the feces via biliary secretion, and a significant portion is also excreted in the urine. nih.gov

The presence of olmesartan in the feces following oral administration is a strong indicator of significant biliary excretion. nih.gov If a portion of this biliary-excreted olmesartan is in the form of its N1-Glucuronide, its fate in the intestine becomes critical to the potential for enterohepatic recirculation.

Table 2: Hypothetical Steps in the Enterohepatic Recirculation of this compound

| Step | Process | Key Factors |

| 1 | Formation of this compound | Hepatic UDP-glucuronosyltransferase (UGT) enzyme activity. |

| 2 | Biliary Excretion of the Glucuronide | Functionality of the MRP2 transporter. nih.govnih.gov |

| 3 | Hydrolysis in the Intestine | Presence and activity of bacterial β-glucuronidases in the gut. youtube.com |

| 4 | Reabsorption of Olmesartan | Physicochemical properties of olmesartan allowing for intestinal absorption. |

It is important to note that while the framework for enterohepatic recirculation exists, the extent to which it occurs for this compound in humans has not been definitively quantified. Further research, including detailed metabolite profiling in bile and feces, as well as studies on the intestinal hydrolysis of the conjugate, would be necessary to fully elucidate the significance of this pathway.

Analytical Methodologies for the Detection and Quantification of Olmesartan N1 Glucuronide

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone for separating Olmesartan (B1677269) N1-Glucuronide from its parent drug, olmesartan, and other related substances in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of olmesartan and its metabolites. nih.govijpras.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a non-polar stationary phase (like C18 or C8) and a polar mobile phase. srce.hrresearchgate.netcore.ac.uk The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Method development often involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724), methanol, and aqueous buffers), pH, and flow rate to achieve adequate resolution between olmesartan, its prodrug olmesartan medoxomil, and its metabolites. srce.hrcore.ac.uk For instance, a mobile phase consisting of methanol, acetonitrile, and water (60:15:25, v/v/v) adjusted to pH 3.5 has been used to resolve olmesartan medoxomil and its degradation products on a C18 column. srce.hr Detection is typically performed using a UV detector at a wavelength where the compounds exhibit maximum absorbance, such as 257 nm or 250 nm. researchgate.netijrpb.com

The table below summarizes typical parameters for HPLC analysis of olmesartan and related compounds.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile, Methanol, and/or Water with pH adjustment (e.g., phosphate (B84403) buffer, formic acid) srce.hrcore.ac.uk |

| Flow Rate | 0.3 mL/min to 1.0 mL/min ijrpb.comnih.gov |

| Detection | UV at ~250-270 nm core.ac.ukijrpb.com |

| Injection Volume | 4 µL to 20 µL ijrpb.comnih.gov |

Validation of these HPLC methods, in accordance with ICH guidelines, ensures their linearity, accuracy, precision, specificity, and robustness for reliable quantification. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter run times. ijrpb.comscirp.org This is achieved by using columns with smaller particle sizes (typically less than 2 µm). ijrpb.com

A validated RP-UPLC method for olmesartan medoxomil utilized a Waters Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) with an isocratic mobile phase of pH 3.4 buffer and acetonitrile (60:40% v/v). ijrpb.com The detection was performed at 250 nm with a flow rate of 0.3 mL/min, resulting in a retention time of 3.418 minutes for olmesartan medoxomil. ijrpb.com UPLC systems are well-suited for the rapid analysis of olmesartan and its metabolites in various samples. ijrpb.comscirp.org The enhanced speed of UPLC makes it suitable for high-throughput analysis, allowing for the processing of a large number of samples in a day. scirp.org

Hyphenated Techniques for Enhanced Resolution (e.g., LC-UV, LC-MS)

The coupling of liquid chromatography with spectroscopic detectors, known as hyphenated techniques, provides a powerful tool for both separation and identification. nih.govijnrd.org

LC-UV: Liquid chromatography coupled with a UV detector is a standard configuration. Diode Array Detectors (DAD) can provide spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification. srce.hr

LC-MS: The combination of liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of drug metabolites. nih.govresearchgate.netsemanticscholar.org It allows for the determination of the molecular weight and structural information of the separated compounds. LC-MS has been instrumental in identifying degradation products of olmesartan medoxomil. nih.govresearchgate.net In-house UHPLC methods coupled with MS have been developed for analyzing olmesartan medoxomil and its related substances. merckmillipore.com

Mass Spectrometric Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of metabolites like Olmesartan N1-Glucuronide.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions. This fragmentation pattern provides a unique "fingerprint" for the compound, enabling its specific detection and characterization even in complex mixtures. researchgate.net

UPLC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of olmesartan and other drugs in human plasma. researchgate.netnih.gov These methods offer high sensitivity and short analysis times. nih.gov The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, enhancing selectivity and quantification accuracy. For olmesartan, a common transition monitored is m/z 447 → 207 in positive ion mode. researchgate.net

The table below details typical MS/MS parameters used for olmesartan analysis.

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode researchgate.netnih.gov |

| Precursor Ion (m/z) | 445.20 (negative ion mode) nih.gov |

| Product Ion (m/z) | 148.90 (negative ion mode) nih.gov |

| Collision Energy | Optimized for specific transitions |

Precursor and Product Ion Scanning for Metabolite Confirmation

In addition to MRM for quantification, other MS scan functions are vital for metabolite identification.

Precursor Ion Scanning: This technique is used to identify all parent ions that fragment to a specific, common product ion. For glucuronide conjugates, a common neutral loss of 176 Da (corresponding to the glucuronic acid moiety) can be monitored. nih.gov Alternatively, a precursor ion scan for a characteristic fragment of the aglycone (olmesartan) could be employed to find all related glucuronidated metabolites.

Product Ion Scanning: This involves acquiring a full scan mass spectrum of the fragment ions produced from a selected precursor ion. The resulting product ion spectrum provides detailed structural information about the metabolite. For this compound, the product ion spectrum would show fragments corresponding to the olmesartan aglycone and potentially fragments of the glucuronic acid moiety, confirming the identity of the metabolite.

These advanced MS techniques, combined with chromatographic separation, provide a robust framework for the unambiguous identification and confident characterization of this compound in biological and pharmaceutical samples.

Quantitative Mass Spectrometry (e.g., Multiple Reaction Monitoring, MRM)

Quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a primary technique for the determination of olmesartan and its metabolites in biological matrices. The Multiple Reaction Monitoring (MRM) mode is frequently utilized for its high selectivity and sensitivity. This technique involves the selection of a specific precursor ion of the analyte of interest and one or more of its specific product ions. This process effectively filters out background noise, allowing for precise quantification even at low concentrations.

For the analysis of olmesartan in human plasma and urine, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed. nih.gov This method employs solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column. nih.gov Electrospray ionization (ESI) is a common ionization source used for olmesartan analysis, and detection is achieved through MRM. nih.gov This approach provides excellent linearity over a defined concentration range and is successfully applied in pharmacokinetic studies. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites like this compound. While mass spectrometry provides information on the mass-to-charge ratio and fragmentation patterns, NMR offers detailed insights into the molecular structure, including the connectivity of atoms and their spatial arrangement.

Studies utilizing NMR have been instrumental in characterizing degradation byproducts of olmesartan. mdpi.com Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) have been applied to determine the absolute conformation of related compounds. nih.gov Furthermore, NMR has been used to investigate the stability of olmesartan in different solvents, revealing potential transformations that are crucial for understanding its metabolic fate. nih.gov The combination of LC-MS and NMR is a powerful strategy for isolating and identifying unknown metabolites and degradation products. mdpi.com

Spectrophotometric Approaches for Glucuronide Analysis

While mass spectrometry and NMR are highly specific, spectrophotometric methods offer a simpler and more accessible approach for the quantification of olmesartan, often in pharmaceutical formulations. These methods are typically based on the principle of Beer-Lambert law, where the absorbance of a substance is directly proportional to its concentration.

UV-Vis spectrophotometry has been widely used for the estimation of olmesartan medoxomil. asiapharmaceutics.infonih.govscispace.com The wavelength of maximum absorbance (λmax) for olmesartan is identified, and this wavelength is used for quantification. asiapharmaceutics.infonih.govscispace.com For instance, a λmax of 258 nm has been reported for olmesartan medoxomil. asiapharmaceutics.info These methods are validated for various parameters to ensure their accuracy and reliability for routine quality control analysis. asiapharmaceutics.infonih.govscispace.com While direct spectrophotometric analysis of the glucuronide metabolite may be less common due to potential interference from the parent drug and other metabolites, it can be employed after appropriate chromatographic separation.

Method Validation Parameters for this compound Quantitation

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the obtained results. Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for method validation. ijrpb.comijcpa.insci-hub.se

Linearity and Range

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For the quantification of olmesartan, methods have demonstrated excellent linearity with correlation coefficients (r² or R²) greater than 0.99. nih.govijrpb.comijcpa.in

Table 1: Reported Linearity Ranges for Olmesartan Analysis

| Analyte | Matrix | Linearity Range | Correlation Coefficient (r or r²) |

|---|---|---|---|

| Olmesartan | Human Plasma | 5–2,500 ng/mL | > 0.99 |

| Olmesartan | Human Urine | 5-10,000 ng/mL | Not Specified |

| Olmesartan Medoxomil | Bulk/Pharmaceuticals | 10-150 µg/ml | 0.9999 |

| Olmesartan | Not Specified | 8-24 µg/ml | 0.999 |

| Olmesartan Medoxomil | Not Specified | 2-32 µg/ml | 0.998 |

| Olmesartan Medoxomil | Not Specified | 10–30 μg/ml | 0.9999 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Reported LOD and LOQ Values for Olmesartan Analysis

| Analyte | LOD | LOQ |

|---|---|---|

| Olmesartan Medoxomil | 0.03 µg/ml | 0.032 µg/ml |

| Olmesartan | 0.58 µg/ml | 1.77 µg/ml |

| Olmesartan Medoxomil | 0.056 µg/mL | 0.1698 µg/mL |

| Olmesartan Medoxomil | 0.41 μg/ml | 1.25 μg/ml |

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery by the assay of a known added amount of analyte.

For bioanalytical methods, accuracy and precision are typically evaluated at the Lower Limit of Quantification (LLOQ) and at low, medium, and high quality control (QC) concentrations. The acceptance criteria are generally within ±15% (±20% for LLOQ) for both accuracy and precision. nih.gov

Table 3: Reported Precision and Accuracy for Olmesartan Analysis

| Analyte | Precision (%RSD) | Accuracy (%) |

|---|---|---|

| Olmesartan | Intra- and inter-day precision within 10.6% | Inter- and intra-batch accuracies of 91.09–98.95% and 87.87–112.6% |

| Olmesartan Medoxomil | <2% | 98%-102% |

| Olmesartan | Not Specified | 98-100% |

| Olmesartan Medoxomil | <2% | 99.97-100.62% |

Selectivity and Specificity

The selectivity and specificity of an analytical method are paramount, ensuring that the analyte of interest, this compound, is accurately measured without interference from other structurally similar compounds. In the context of olmesartan metabolism, this includes the parent drug (olmesartan), its prodrug (olmesartan medoxomil), and other isomeric metabolites, such as Olmesartan O-glucuronide. The differentiation between N-glucuronide and O-glucuronide isomers is a significant analytical challenge due to their identical molecular weights and often similar chromatographic behavior.

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for achieving the required level of selectivity. The specificity of these methods relies on a combination of chromatographic separation and the unique fragmentation patterns of the isomers in the mass spectrometer.

Detailed Research Findings

Research has demonstrated that distinguishing between isomeric O- and N-glucuronides can be challenging using conventional analytical methods. However, specialized tandem mass spectrometry techniques involving gas-phase ion/molecule reactions have proven effective for unambiguous differentiation. nih.gov

One such method involves the reaction of deprotonated glucuronide metabolites with a reagent such as trichlorosilane (B8805176) (HSiCl₃) within a quadrupole ion trap mass spectrometer. This reaction yields diagnostic product ions that are unique to the type of glucuronide. nih.gov For instance, while both O- and N-glucuronides may form an adduct with the reagent that loses one molecule of hydrogen chloride (HCl), only deprotonated N-glucuronides produce a dominant diagnostic ion corresponding to the loss of two HCl molecules. nih.gov This clear difference in fragmentation provides a definitive way to identify the N-glucuronide isomer and ensure the specificity of the analysis.

The specificity of LC-MS/MS methods is further enhanced by the chromatographic separation of the analytes before they enter the mass spectrometer. While many methods have been developed for the quantification of olmesartan and its active form in plasma researchgate.netfrontiersin.orgnih.govresearchgate.net, the key to specificity for the N1-glucuronide metabolite lies in chromatographic conditions that can resolve it from other metabolites and the parent compound.

Forced degradation studies are also a critical component of validating the specificity of an analytical method. wisdomlib.orgnih.govsci-hub.se By intentionally degrading the drug substance under various stress conditions (e.g., acid, base, oxidation, light), a complex mixture of degradation products is generated. A truly specific method must be able to separate the analyte of interest from all these potential interferents, confirming that the method is stability-indicating. wisdomlib.orgnih.gov

The table below summarizes the key aspects of achieving selectivity and specificity in the analysis of this compound.

Table 1: Approaches to Ensure Selectivity and Specificity for this compound

| Analytical Technique | Principle of Selectivity/Specificity | Key Findings & Applications |

| LC-MS/MS | Chromatographic separation of isomers and unique mass-to-charge (m/z) ratio of precursor and product ions. | Development of methods for simultaneous quantification of olmesartan and other compounds in human plasma. frontiersin.orgnih.gov High ionization efficiencies can be achieved in negative ion mode for olmesartan. frontiersin.org |

| Gas-Phase Ion/Molecule Reactions with Tandem MS | Chemical derivatization in the gas phase leads to the formation of diagnostic product ions specific to the class of glucuronide (N- vs. O-). | Unambiguous differentiation of O- and N-glucuronides is possible. Deprotonated N-glucuronides yield a diagnostic product ion corresponding to [M − H + HSiCl₃ − 2HCl]⁻. nih.gov |

| Forced Degradation Studies | Demonstrates that the analytical method can distinguish the analyte from its degradation products and other potential impurities. | Used to validate the stability-indicating nature of HPLC methods for olmesartan medoxomil, ensuring no interference from degradants. wisdomlib.orgnih.gov |

Pre Clinical and in Vitro Investigation of Olmesartan N1 Glucuronide

In Vitro Metabolism Studies Using Subcellular Fractions

In vitro models using subcellular fractions are instrumental in elucidating the metabolic pathways of xenobiotics. These systems allow for the investigation of specific enzyme activities in a controlled environment.

Liver Microsomes (Human and Animal)

Liver microsomes are vesicles derived from the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs). xenotech.com Studies utilizing liver microsomes from humans and various animal species have been crucial in understanding the glucuronidation of olmesartan (B1677269).

Research has demonstrated that liver microsomes from humans, rabbits, rats, pigs, moose, and cattle can produce N-glucuronides of sartan-class drugs, where either the N1 or N2 position of the tetrazole ring is conjugated. nih.gov While direct studies specifying Olmesartan N1-Glucuronide formation in a wide range of animal liver microsomes are not extensively detailed in the provided results, the general capability of these systems to perform N-glucuronidation on similar compounds is well-established. nih.gov The rate of glucuronidation can vary significantly between species, highlighting the importance of using human liver microsomes for the most relevant data for human drug metabolism. nih.gov

For instance, studies on other sartans like losartan (B1675146) have shown that human liver microsomes (HLM) are effective in generating N-glucuronides. nih.gov The process of glucuronidation, catalyzed by UGTs, enhances the water solubility of the drug, facilitating its excretion.

Table 1: Glucuronidation of Sartans in Liver Microsomes from Various Species

| Species | Glucuronide Formation | Reference |

| Human | N-glucuronides (N1 and N2) | nih.gov |

| Rabbit | N-glucuronides (N1 and N2) | nih.gov |

| Rat | N-glucuronides (N1 and N2) | nih.gov |

| Pig | N-glucuronides (N1 and N2) | nih.gov |

| Moose | N-glucuronides (N1 and N2) | nih.gov |

| Bovine | N-glucuronides (N1 and N2) | nih.gov |

S9 Fractions and Isolated Hepatocytes

Liver S9 fractions are the supernatant obtained after a 9000g centrifugation of a liver homogenate. nih.gov They contain both microsomal and cytosolic enzymes, offering a more comprehensive metabolic profile than microsomes alone. xenotech.comnih.gov Isolated hepatocytes, on the other hand, represent a more complete cellular system, retaining both Phase I and Phase II metabolic enzymes in their natural configuration. nih.govnih.gov

Studies have shown that S9 fractions are effective in metabolizing olmesartan medoxomil, the prodrug of olmesartan, into its active form, olmesartan. scirp.orgscirp.org While the direct formation of this compound in S9 fractions is not explicitly detailed in the search results, the presence of both Phase I and Phase II enzymes, including UGTs, in this fraction suggests its capability for such conjugation reactions. xenotech.comnih.gov S9 fractions require the addition of cofactors like UDPGA for Phase II glucuronidation to occur. nih.gov

Isolated hepatocytes are considered more representative of in vivo liver metabolism. nih.govnih.gov They have been shown to produce both Phase I and Phase II metabolites, including glucuronides. nih.gov The comparison between S9 fractions and hepatocytes reveals that hepatocytes can sometimes be more permissive in metabolizing compounds. nih.gov

Table 2: Comparison of Subcellular Fractions for Metabolism Studies

| Fraction | Key Features | Cofactors Required | Reference |

| Microsomes | Enriched in Phase I (CYP) and some Phase II (UGT) enzymes. | NADPH, UDPGA | xenotech.comnih.gov |

| S9 Fraction | Contains both microsomal and cytosolic enzymes (Phase I and II). | NADPH, UDPGA, GSH, PAPS | nih.gov |

| Hepatocytes | Complete cellular system with intact enzyme compartments. | None (endogenous) | nih.govnih.gov |

Recombinant UGT Enzyme Systems

Recombinant UGT enzyme systems involve the expression of specific human UGT isoforms in cell lines, allowing for the precise identification of the enzymes responsible for a particular metabolic reaction. helsinki.fi This approach has been instrumental in pinpointing the specific UGTs involved in the glucuronidation of various drugs, including sartans. nih.govhelsinki.fi

Studies on losartan, a related sartan, have revealed that multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17, are capable of glucuronidating the tetrazole ring at the N2 position. nih.gov Notably, UGT1A3 exhibits strong regioselectivity for the N2 position of the tetrazole ring in losartan, candesartan (B1668252), and zolarsartan. nih.gov While the specific UGTs responsible for this compound formation are not explicitly identified in the provided search results, the data on other sartans strongly suggest the involvement of the UGT1A and UGT2B subfamilies. The synthesis of N-glucuronides can be challenging, and there is significant interspecies variability in their formation, with UGT1A4 and UGT2B10 being key enzymes for N-glucuronidation in humans. hyphadiscovery.com

Table 3: Human UGT Isoforms Involved in the N-Glucuronidation of Sartans

| UGT Isoform | Substrate(s) | Position of Glucuronidation | Reference |

| UGT1A1 | Losartan | N2 | nih.gov |

| UGT1A3 | Losartan, Candesartan, Zolarsartan | N2 (strong regioselectivity) | nih.gov |

| UGT1A10 | Losartan | N1, N2 | nih.gov |

| UGT2B7 | Losartan, Candesartan | N2 | nih.gov |

| UGT2B17 | Losartan | N2 | nih.gov |

Animal Model Studies for Metabolite Profiling (excluding human clinical data)

Animal models play a critical role in pre-clinical drug development by providing insights into the metabolic fate of a drug in vivo. These studies help in identifying major metabolites and understanding species differences in metabolism.

Metabolite profiling studies in animals have been conducted for olmesartan. While the specific focus on this compound in these animal models is not extensively detailed in the search results, it is known that glucuronidation is a major metabolic pathway for many drugs in animals. The prodrug, olmesartan medoxomil, is hydrolyzed to the active metabolite, olmesartan, in the liver and intestine. nih.gov Subsequent metabolism, including glucuronidation, would then occur. For instance, in rats, olmesartan medoxomil is readily metabolized in liver S9 fractions to form olmesartan. scirp.orgscirp.org The formation of glucuronide metabolites is a common subsequent step in drug metabolism in rats. nih.gov

Mechanistic Studies on Glucuronide Hydrolysis and Interconversion

Studies on the hydrolysis of olmesartan medoxomil, the ester prodrug of olmesartan, have shown that it is unstable in aqueous media and its hydrolysis is pH-dependent. nih.gov This hydrolysis in the gastrointestinal tract can contribute to the low bioavailability of the parent drug. nih.gov While this pertains to the prodrug, the stability of the this compound metabolite itself is also a relevant area of investigation, although specific studies on its hydrolysis and interconversion were not found in the provided search results. The chemical nature of the linkage (N-glucuronide) generally confers greater stability compared to O-acyl glucuronides, which are known to be more reactive. rsc.org

Comparative Metabolic Profiles and Species Variability of N Glucuronidation

Interspecies Differences in Olmesartan (B1677269) N1-Glucuronide Formation and Disposition

The formation of N-glucuronides for angiotensin II receptor blockers (ARBs) containing a tetrazole ring, a class to which olmesartan belongs, is known to vary substantially across different species. Studies on structurally related sartans, such as losartan (B1675146) and candesartan (B1668252), have demonstrated large differences in the production of N-glucuronide regioisomers when comparing liver microsomes from humans, rabbits, rats, pigs, moose, and bovines. nih.gov While olmesartan is not extensively metabolized, with the majority of the active drug eliminated unchanged, the N-glucuronidation pathway that does exist is subject to this high interspecies variability. mdpi.comchiba-u.jp

After the prodrug olmesartan medoxomil is rapidly and completely hydrolyzed to its active form, olmesartan, a minor portion may undergo glucuronidation. chiba-u.jpnih.gov The disposition of this glucuronide metabolite is then dependent on the excretory pathways of the given species. The initial hydrolysis step itself, carried out by carboxymethylenebutenolidase (CMBL) and paraoxonase 1 (PON1), shows species-specific activity. For instance, while CMBL activity is significant in the intestine and liver of humans, mice, rats, and monkeys, it is negligible in the dog intestine. nih.govresearchgate.net Such upstream metabolic differences can influence the amount of substrate available for subsequent glucuronidation.

While specific quantitative data on Olmesartan N1-Glucuronide formation across various species is not extensively detailed in the literature, the established patterns for other ARBs provide a strong basis for expected variability. These differences are a critical consideration in preclinical safety and pharmacokinetic assessments.

Table 1: Comparative N-Glucuronidation of Tetrazole-Containing ARBs in Liver Microsomes of Various Species

| Species | Observed N-Glucuronidation Profile for Sartans (e.g., Losartan, Candesartan) | Primary Implication for Olmesartan Metabolism |

|---|---|---|

| Human | Produces both N1 and N2-glucuronides; activity is widespread across several UGT isoforms. nih.gov | Human profile serves as the benchmark; direct extrapolation from other species is unreliable. |

| Monkey (Cynomolgus) | Often shows metabolic profiles most comparable to humans for many drug classes. core.ac.uk | Considered a more predictive model for human pharmacokinetics compared to lower-order mammals. |

| Rat | Significant differences from humans; hydrolysis of ester prodrugs in plasma is evident, unlike in humans. researchgate.netcore.ac.uk UGT profiles and activities also differ significantly. researchgate.net | A commonly used preclinical model, but metabolic differences can lead to poor prediction of human clearance. |

| Dog | Very low or absent activity of certain hydrolases (e.g., intestinal CMBL) and differences in UGTs. nih.govcorning.com | May show a very different metabolic fate for olmesartan, making it a challenging model for extrapolation. |

| Pig, Bovine, Rabbit | Demonstrate unique patterns and efficiencies of N-glucuronide formation for sartans compared to humans. nih.gov | Highlights the widespread nature of interspecies variability in drug conjugation. |

Differential UGT Expression and Activity Across Species

The enzymatic basis for the observed interspecies differences lies in the differential expression and substrate specificity of UGT isoforms. researchgate.net UGTs are a large family of enzymes, and the specific isoforms responsible for a drug's metabolism, as well as their relative abundance and activity, can vary greatly between humans and preclinical animal models. researchgate.net

For tetrazole-containing ARBs, several UGT isoforms have been identified as key players in N-glucuronidation in humans. Specifically, UGT1A3 has been shown to exhibit strong selectivity for forming the N2-glucuronide of losartan and candesartan. nih.govpharmgkb.org Other isoforms, including UGT1A1, UGT2B7, and UGT1A10, also contribute to the N-glucuronidation of these compounds. nih.govpharmgkb.org It is highly probable that these same enzymes are involved in the metabolism of olmesartan.

Significant species differences exist in the expression of these very enzymes. For example:

UGT1A Isoforms: The expression and activity of UGT1A1 and UGT1A3 can differ between humans and monkeys. researchgate.net

UGT2B Isoforms: UGT2B7, a major enzyme in human drug metabolism, has orthologs in other species, but their activity and specificity can be different.

Pseudogenes: Some UGTs are not functional in all species. For instance, the rat genome contains a Ugt1a9 pseudogene, meaning it lacks the functional equivalent of human UGT1A9, an important enzyme for the metabolism of many drugs. researchgate.net

These genetic differences in the UGT enzyme repertoire directly translate to different metabolic capacities for drugs like olmesartan, leading to the species-specific formation of metabolites such as this compound.

Table 2: Key Human UGT Isoforms Implicated in Sartan N-Glucuronidation and General Interspecies Variability

| Human UGT Isoform | Known Role in Sartan Glucuronidation | Note on Interspecies Variability |

|---|---|---|

| UGT1A3 | Highly selective for N2-glucuronidation of several sartans. nih.govpharmgkb.org | Expression levels and relative importance can differ across species. |

| UGT2B7 | Contributes to the N2-glucuronidation of candesartan and losartan. nih.govpharmgkb.org | One of the most clinically relevant hepatic UGTs in humans; activity in preclinical species may not be equivalent. |

| UGT1A1 | Contributes to losartan N2-glucuronidation. nih.gov | Enzyme activities in liver microsomes are reportedly comparable between humans and monkeys for some substrates. researchgate.net |

| UGT1A10 | Involved in both N1 and N2-glucuronidation of losartan. nih.gov | Primarily an extrahepatic enzyme in humans (found in the GI tract), its distribution varies in other species. |

Implications of Species-Specific Metabolism for Translational Research

The marked interspecies differences in the formation of this compound have profound implications for translational research. A primary goal of preclinical studies is to predict the human pharmacokinetics, efficacy, and safety of a drug candidate. However, species-specific metabolic pathways can make this extrapolation challenging and, in some cases, misleading. chiba-u.jp

The choice of animal model is therefore critical. If a species selected for preclinical testing metabolizes olmesartan differently than humans, the resulting pharmacokinetic profile (including clearance and metabolite exposure) may not be predictive of the clinical situation. For example, if an animal model forms the N1-glucuronide at a much higher or lower rate than humans, assessments of the drug's clearance and potential metabolite-driven effects will be inaccurate. The differences in the initial hydrolysis of the olmesartan medoxomil prodrug further complicate this extrapolation. nih.govcore.ac.uk

These challenges underscore the importance of:

Conducting in vitro metabolism studies using liver microsomes or hepatocytes from multiple species (including human) early in development. This allows for a direct comparison of metabolic pathways and rates.

Identifying the specific enzymes responsible for the drug's metabolism (e.g., UGT1A3, UGT2B7).

Selecting preclinical species (often monkeys) that most closely resemble the human metabolic profile for the drug . core.ac.uk

Failure to account for species-specific metabolism can lead to poor in vitro-in vivo correlations and incorrect predictions of human pharmacokinetics, potentially causing drug candidates to fail in later clinical stages. Understanding the variability in this compound formation is a key piece of this complex puzzle.

Mechanistic and Theoretical Underpinnings of N1 Glucuronidation

Chemical Basis of N-Glucuronide Conjugation in Heterocyclic Compounds

N-glucuronidation is a Phase II metabolic reaction that chemically alters xenobiotics, rendering them more water-soluble and facilitating their excretion. The process is a nucleophilic substitution reaction (SN2-type mechanism) catalyzed by UGT enzymes.

Key Reactants and Mechanism:

Glucuronyl Donor: The activated form of glucuronic acid, uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA), serves as the universal donor of the glucuronyl group. The anomeric carbon (C1) of the glucuronic acid moiety is electrophilic and is the site of nucleophilic attack.

Nucleophilic Substrate: In the case of Olmesartan (B1677269) N1-Glucuronide formation, the nucleophile is the N1 nitrogen atom of the imidazole (B134444) ring within the olmesartan structure. The availability of a lone pair of electrons on this nitrogen atom allows it to attack the electrophilic C1 of UDPGA.

Enzymatic Catalysis: The UGT enzyme binds both olmesartan and UDPGA in its active site, orienting them for optimal reaction geometry. A conserved basic amino acid residue, often a histidine, within the UGT active site is proposed to act as a general base. This residue abstracts the proton from the imidazole N1-H group, significantly increasing the nitrogen's nucleophilicity and initiating the attack on UDPGA.

Transition State and Product Formation: The reaction proceeds through a charged, oxocarbenium-ion-like transition state. The nucleophilic attack by the deprotonated imidazole nitrogen leads to the inversion of stereochemistry at the anomeric carbon of glucuronic acid (from α in UDPGA to β in the glucuronide conjugate). Uridine diphosphate (B83284) (UDP) is released as the leaving group, and the final product, Olmesartan N1-β-D-glucuronide, is formed.

The reactivity of a heterocyclic nitrogen atom in N-glucuronidation is governed by several factors, including its intrinsic nucleophilicity, steric accessibility, and pKa. The imidazole ring in olmesartan possesses two nitrogen atoms; however, the N1 position is the exclusive site of glucuronidation. This specificity is dictated by the electronic environment and, critically, the steric hindrance imposed by the bulky propyl group at the C2 position and the carboxylic acid at the C5 position, which direct the UGT enzyme to favor the more accessible N1 atom.

Computational Modeling and Molecular Docking Studies of UGT-Olmesartan Interactions

Due to the challenges in crystallizing membrane-bound UGT enzymes, computational methods such as homology modeling and molecular docking have become indispensable tools for elucidating the structural basis of UGT-substrate interactions. Research has identified UGT1A3 and UGT2B7 as the primary isoforms responsible for olmesartan N-glucuronidation.

Molecular docking simulations place the olmesartan molecule within a three-dimensional model of the UGT active site. These studies reveal a specific binding pose where the imidazole ring of olmesartan is positioned in close proximity to the UDPGA co-substrate. The predicted orientation places the N1 nitrogen atom at an ideal distance and angle (typically <4 Å) relative to the anomeric C1 carbon of UDPGA, facilitating the nucleophilic attack.

These models highlight key non-covalent interactions that stabilize the olmesartan-UGT complex and ensure catalytic efficiency. These interactions include:

Hydrogen Bonds: The carboxyl group and tetrazole ring of olmesartan form hydrogen bonds with polar amino acid residues (e.g., serines, tyrosines, histidines) in the active site, anchoring the molecule.

Salt Bridges: The acidic tetrazole ring (pKa ~4.9) can form strong ionic interactions (salt bridges) with basic residues like lysine (B10760008) or arginine.

Hydrophobic and van der Waals Interactions: The propyl group and the biphenyl (B1667301) moiety of olmesartan engage in extensive hydrophobic interactions with non-polar residues lining the UGT binding pocket, contributing significantly to binding affinity.

Pi-Stacking: The aromatic rings of the biphenyl-tetrazole group can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The following table summarizes representative amino acid interactions predicted by molecular docking studies for olmesartan within the active sites of relevant UGT isoforms.

| UGT Isoform | Key Interacting Residue (Example) | Interaction Type | Region of Olmesartan Involved | Functional Role |

|---|---|---|---|---|

| UGT1A3 | His38 | Hydrogen Bond / General Base | Imidazole N1-H | Deprotonates nitrogen to enhance nucleophilicity |

| UGT1A3 | Asp151 | Hydrogen Bond / Ionic Interaction | Tetrazole Ring | Anchors the substrate in the active site |

| UGT2B7 | Tyr261 | π-π Stacking | Biphenyl Ring System | Stabilizes binding through aromatic interactions |

| UGT2B7 | Phe139 | Hydrophobic Interaction | Propyl Group | Contributes to binding affinity and specificity |

| UGT2B7 | Lys380 | Hydrogen Bond | Carboxyl Group | Orients the molecule for proper catalysis |

These computational findings provide a robust theoretical framework explaining why olmesartan is an efficient substrate for specific UGTs and why glucuronidation occurs selectively at the N1 position of the imidazole ring.

Structure-Activity Relationships in N-Glucuronidation Substrates

The efficiency of N-glucuronidation is highly dependent on the substrate's molecular structure. The structure-activity relationship (SAR) for this reaction is defined by a combination of electronic, steric, and physicochemical properties.

Implications for Drug Discovery and Future Research Avenues

Metabolite Identification Strategies in Early Drug Development

Metabolite identification (MetID) is a cornerstone of the early drug development process, aimed at understanding the biotransformation of a new chemical entity. wuxiapptec.comthermofisher.com The primary goals are to identify metabolic "soft spots"—chemically liable sites on a molecule prone to metabolism—and to understand the clearance mechanisms. admescope.comlabcorp.com By identifying these vulnerabilities early, medicinal chemists can make structural modifications to the lead compound to enhance its metabolic stability and improve its pharmacokinetic properties. thermofisher.comadmescope.com

Early MetID strategies are crucial for several reasons:

Structural Optimization: Knowing the major metabolic pathways allows for targeted chemical modifications to block or slow down rapid metabolism, thereby improving the drug's duration of action. thermofisher.comadmescope.com

Interspecies Comparison: Metabolic profiles can vary significantly between preclinical animal species and humans. admescope.com Early in vitro cross-species comparison studies using systems like liver microsomes or hepatocytes are essential to select the most relevant animal models for toxicology studies, ensuring they produce a metabolite profile similar to that expected in humans. admescope.comevotec.com

Safety Assessment: Metabolites can be pharmacologically active or, in some cases, toxic. admescope.com Regulatory guidelines, such as those for Metabolites in Safety Testing (MIST), require that human metabolites formed at significant concentrations (typically >10% of total drug-related exposure) are also assessed in the toxicology species. wuxiapptec.comevotec.com Identifying these metabolites early prevents costly delays in later development stages. labcorp.comevotec.com

Drug-Drug Interaction (DDI) Potential: Understanding which enzymes are responsible for a drug's metabolism is key to predicting potential DDIs. admescope.com If a major metabolite is formed via a single pathway, co-administration with an inhibitor of that pathway could lead to significant changes in drug exposure.

These strategies provide a foundational understanding of a drug candidate's disposition, mitigating risks and enabling more informed decision-making as the compound progresses toward clinical trials. thermofisher.comlabcorp.com

Understanding Metabolic Pathways to Optimize Pharmacokinetic Profiles

The pharmacokinetic profile of a drug, which governs its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its metabolic pathways. helsinki.fi A thorough understanding of these pathways is essential for optimizing a drug's therapeutic window and ensuring consistent performance. Olmesartan (B1677269) presents an interesting case. The administered drug, Olmesartan medoxomil, is a prodrug that is rapidly and completely hydrolyzed to its pharmacologically active metabolite, Olmesartan, during absorption from the gastrointestinal tract. pfizer.comfda.govnih.govnih.gov This conversion is mediated by the enzyme arylesterase in the gut, and crucially, does not involve the cytochrome P450 (CYP450) system. pfizer.comresearchgate.net

Following this initial bioactivation, the active Olmesartan molecule undergoes virtually no further metabolism. fda.govhres.canih.gov Its elimination is biphasic, with a terminal half-life of 10-15 hours, and it is cleared from the body largely unchanged in both the urine (35-50%) and feces (via biliary excretion). fda.govnih.govnih.gov This lack of extensive metabolism, particularly by the highly variable CYP450 enzymes, is a key feature of its pharmacokinetic profile and suggests a low potential for metabolic drug-drug interactions. pfizer.comresearchgate.net

While Olmesartan itself is not extensively metabolized, it is a substrate for Phase II conjugation reactions, specifically N-glucuronidation, leading to the formation of metabolites like Olmesartan N1-Glucuronide. helsinki.fihyphadiscovery.com Glucuronidation is a major metabolic route for many drugs, catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a polar glucuronic acid moiety to the drug molecule. jove.comwikipedia.org This process significantly increases the water solubility of the compound, making it more hydrophilic and facilitating its excretion from the body via renal or biliary routes. wikipedia.orgnih.gov The formation of glucuronide conjugates like this compound relies on active transport for movement across cell membranes, which is a critical factor in their ultimate disposition. hyphadiscovery.comnih.gov Understanding this specific, albeit minor, metabolic pathway is vital for a complete characterization of Olmesartan's clearance mechanisms.

Development of Reference Standards for this compound

The development of pure, stable, and well-characterized reference standards is a non-negotiable requirement for the quantitative analysis of drug metabolites in biological matrices. For this compound, such reference standards are commercially available, which indicates that the chemical synthesis and purification processes for this specific metabolite have been established. scientificlabs.co.ukscientificlabs.ie

These reference standards serve several critical functions in drug development:

Quantitative Bioanalysis: They are essential for the validation of analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentration of this compound in plasma, urine, or other biological samples. rsc.orgscispace.com This allows for precise characterization of the metabolite's pharmacokinetic profile.

Structural Confirmation: A synthesized reference standard provides an unambiguous confirmation of the identity of a metabolite detected in in vitro or in vivo samples by comparing their chromatographic retention times and mass spectral fragmentation patterns.

Regulatory Compliance: Regulatory agencies require validated analytical methods for the quantification of major metabolites to support pharmacokinetic and safety studies. labcorp.com The availability of a high-quality reference standard is a prerequisite for meeting these regulatory expectations.

Toxicological and Pharmacological Testing: If a metabolite is found to be significant in humans, purified standards may be required for direct administration in non-clinical safety studies or for in vitro pharmacological screening to determine if the metabolite itself has any biological activity. admescope.com

The synthesis of glucuronide standards, particularly N-glucuronides, can be challenging due to their potential instability. rsc.org Therefore, the availability of a commercial standard for this compound represents a key enabling tool for researchers studying the detailed metabolic fate of Olmesartan. sussex-research.com

Advanced Analytical Techniques for Comprehensive Metabolite Characterization

The characterization of drug metabolites, especially polar conjugates like glucuronides, requires sophisticated analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the predominant platform for both the detection and quantification of metabolites in complex biological matrices. nih.govresearchgate.net

The characterization of N-glucuronides, such as this compound, presents specific challenges:

Lability: The bond linking the glucuronic acid to a nitrogen atom can be unstable and susceptible to cleavage in-source (during the ionization process in the mass spectrometer) or during sample handling and storage, especially under certain pH and temperature conditions. rsc.orgscispace.comsciex.com This degradation can lead to the artificial inflation of the parent drug's concentration and an underestimation of the metabolite, compromising the accuracy of pharmacokinetic data. rsc.org

Structural Isomers: A drug molecule may have multiple potential sites for glucuronidation, leading to the formation of structural isomers (e.g., N1-glucuronide vs. N2-glucuronide). scientificlabs.iescispace.com These isomers have the same mass and often similar fragmentation patterns, making them difficult to distinguish by mass spectrometry alone. scispace.com Chromatographic separation is therefore crucial.

To overcome these challenges, advanced analytical strategies are employed:

High-Resolution Mass Spectrometry (HR-MS): Instruments like Orbitrap or TOF mass spectrometers provide highly accurate mass measurements, which aids in determining the elemental composition of metabolites and distinguishing them from background interferences. thermofisher.comevotec.com

Advanced Fragmentation Techniques: While Collision-Induced Dissociation (CID) is standard, it can sometimes result in the simple loss of the glucuronic acid moiety without providing information on the conjugation site. sciex.comsciex.com Newer, orthogonal fragmentation techniques like Electron Activated Dissociation (EAD) can preserve the labile bond while fragmenting the core structure, generating unique ions that allow for confident, site-specific identification of the glucuronide conjugate. sciex.comsciex.com

Specialized Sample Handling: To prevent the degradation of labile N-glucuronides, strict control over sample pH, temperature, and processing time is essential during the entire analytical workflow. rsc.org

These advanced methods, combined with intelligent data processing software, enable a comprehensive and accurate characterization of metabolites like this compound, which is essential for a complete understanding of a drug's disposition. thermofisher.com

Future Directions in UGT Enzyme Research and N-Glucuronidation Mechanisms

While glucuronidation is a well-established metabolic pathway, research into the specifics of UGT enzymes and N-glucuronidation continues to evolve, with several key areas poised for future investigation.

Understanding UGT Isoform Specificity: There are 19 known human UGT enzymes, and many exhibit overlapping substrate specificities. helsinki.fi A major focus of future research is to better delineate which specific isoforms are responsible for the N-glucuronidation of various drugs. While UGT1A4 has traditionally been considered the primary enzyme for N-glucuronidation, recent studies have highlighted the critical role of other isoforms, such as UGT2B10, in the metabolism of nitrogen-containing compounds. helsinki.fihyphadiscovery.comdrughunter.com A deeper understanding of isoform-specific contributions is vital for predicting drug-drug interactions. psu.edu

Interspecies Differences: N-glucuronidation shows pronounced differences between species, with some reactions being largely restricted to humans. helsinki.fihyphadiscovery.com This complicates the extrapolation of preclinical data to predict human pharmacokinetics. Future research will likely focus on developing better in vitro models and computational tools to more accurately predict human-specific metabolism and overcome the limitations of animal models.

Genetic Polymorphisms: Like CYP450 enzymes, UGT genes are polymorphic. Variations in UGT genes can lead to enzymes with reduced or enhanced activity, contributing to significant inter-individual variability in drug clearance and response. drughunter.com Future pharmacogenomic studies will aim to identify more clinically relevant UGT polymorphisms and incorporate this knowledge into personalized medicine approaches.

Interplay of Metabolism and Transport: The elimination of a glucuronide metabolite is not solely dependent on its formation by UGTs; it also requires transport out of the cell by efflux transporters (e.g., MRPs, BCRP). hyphadiscovery.comnih.gov The intricate interplay between UGT-mediated metabolism and transporter activity is a complex but critical area of research. A better understanding of this relationship will lead to more sophisticated pharmacokinetic models that can more accurately predict drug disposition. nih.gov

Mechanism and Stability: The precise catalytic mechanism of N-glucuronidation and the factors governing the stability of the resulting N-glucuronide bond are still areas of active investigation. nih.govrsc.orgfrontiersin.org Further research into the structural biology of UGT enzymes and the chemical properties of their products will enhance the ability to predict which compounds are likely to undergo this metabolic pathway and whether their metabolites will be stable.

Progress in these areas will refine our understanding of drug metabolism, leading to the development of safer and more effective medicines with more predictable pharmacokinetic profiles.

Compound Reference Table

| Compound Name | Description |

| This compound | A Phase II metabolite of Olmesartan, formed by the enzymatic conjugation of glucuronic acid to the N1 position of the imidazole (B134444) ring. |

| Olmesartan | The pharmacologically active metabolite of Olmesartan medoxomil. It is an angiotensin II receptor blocker. nih.govnih.gov |

| Olmesartan medoxomil | The administered prodrug form, which is rapidly hydrolyzed in the gastrointestinal tract to the active compound, Olmesartan. pfizer.comfda.govnih.gov |

Analytical Techniques for Metabolite Characterization

| Technique | Application in Metabolite Characterization |

| HPLC/UPLC | High-Performance/Ultra-Performance Liquid Chromatography. Used to separate the parent drug from its various metabolites in a biological sample prior to detection. nih.govresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Used for the sensitive and selective detection and quantification of metabolites after chromatographic separation. Provides structural information based on fragmentation patterns. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurements, allowing for the determination of the elemental formula of unknown metabolites and reducing ambiguity. thermofisher.comevotec.com |

| Electron Activated Dissociation (EAD) | An advanced fragmentation technique used in MS/MS to pinpoint the exact site of labile modifications, such as glucuronidation, which is often difficult with conventional methods like CID. sciex.comsciex.com |

Q & A

Basic Research Questions

Q. How can Olmesartan N1-Glucuronide be reliably identified and quantified in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise identification and quantification. Optimize chromatographic conditions (e.g., mobile phase composition, column type) to resolve this compound from endogenous compounds. Validate the method per ICH guidelines, including specificity, linearity, accuracy, and precision . Internal standards like p-hydroxybenzoic acid isobutyl ester can improve reproducibility .

Q. What factors influence the stability of this compound in vitro?

- Methodological Answer : Conduct stability studies under varying pH (e.g., simulated gastric/intestinal fluids), temperature (4°C, 25°C, 37°C), and light exposure. Use validated stability-indicating assays to monitor degradation products. For example, acidic conditions may hydrolyze the glucuronide bond, necessitating pH-controlled storage .

Q. What pharmacokinetic parameters are critical for studying this compound in preclinical models?

- Methodological Answer : Focus on bioavailability, plasma half-life (), clearance (CL), and volume of distribution (). Administer Olmesartan via oral and intravenous routes to calculate absolute bioavailability. Use non-compartmental analysis (NCA) for initial estimates, followed by compartmental modeling for mechanistic insights .

Advanced Research Questions

Q. How can in vitro-in vivo extrapolation (IVIVE) be applied to predict hepatic clearance of this compound?

- Methodological Answer : Use hepatocyte or microsomal incubations to measure intrinsic clearance (). Apply scaling factors (e.g., microsomal protein per gram of liver) and incorporate plasma protein binding data. Validate predictions against in vivo pharmacokinetic data from rodent or primate studies .

Q. What experimental designs resolve contradictions in this compound’s role in oxidative stress modulation?

- Methodological Answer : Compare outcomes across hypertensive rat models (e.g., Dahl salt-sensitive vs. spontaneous hypertensive rats) to isolate confounding variables. Measure biomarkers like reactive oxygen species (ROS), superoxide dismutase (SOD), and inflammatory cytokines (IL-6, TNF-α) using ELISA or flow cytometry. Control for dose-dependent effects and off-target interactions .

Q. How do genetic polymorphisms in UGT enzymes affect this compound metabolism?

- Methodological Answer : Perform genotyping (e.g., UGT1A1*28, UGT2B7 variants) in human cohorts or transgenic animal models. Corporate kinetic studies using recombinant UGT isoforms to identify rate-limiting steps. Use population pharmacokinetic modeling to quantify inter-individual variability .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for analytical standards?

- Methodological Answer : Implement Quality by Design (QbD) principles, including critical quality attributes (CQAs) like purity (>98.5%) and residual solvents. Use design-of-experiment (DoE) approaches (e.g., factorial designs) to optimize reaction time, temperature, and catalyst concentration. Characterize batches via NMR, HPLC, and elemental analysis .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between in vitro glucuronidation rates and in vivo pharmacokinetic data?

- Methodological Answer : Evaluate transporter-mediated efflux (e.g., MRP2/ABCC2) using Caco-2 cell monolayers or transfected HEK293 cells. Apply physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics, transporter activity, and tissue-specific distribution .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal model) for dose-response curves. For categorical outcomes (e.g., incidence of adverse events), apply Fisher’s exact test or logistic regression. Adjust for multiple comparisons using Bonferroni correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.